![molecular formula C17H14ClN3O B4764631 3-(4-chlorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4764631.png)
3-(4-chlorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Overview
Description
3-(4-chlorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. This compound is a pyrazoloquinazoline derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that 3-(4-chlorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which suggests its potential use as an anti-inflammatory agent. This compound has also been shown to induce apoptosis in cancer cells, which suggests its potential use as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-chlorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one in lab experiments is its potential use as an anticancer and anti-inflammatory agent. This compound has also been shown to have low toxicity, which makes it a promising candidate for further studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability.
Future Directions
There are several future directions for the study of 3-(4-chlorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one. One of the directions is the development of more efficient synthesis methods to improve the yield of this compound. Another direction is the study of the mechanism of action of this compound to fully understand how it induces apoptosis in cancer cells and inhibits the activity of enzymes involved in the inflammatory response. Additionally, further studies are needed to evaluate the potential use of this compound as an anticancer and anti-inflammatory agent in vivo.
Scientific Research Applications
3-(4-chlorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has been studied for its potential use in various scientific research applications. One of the areas of focus has been its use as a potential anticancer agent. Studies have shown that this compound has cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-10-16(11-5-7-12(18)8-6-11)17-19-9-13-14(21(17)20-10)3-2-4-15(13)22/h5-9H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUKIFYYFNJOQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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